3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide
Beschreibung
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide is an intriguing organic compound known for its diverse structural features and complex synthesis. This compound incorporates both aromatic and aliphatic elements, presenting a distinctive profile that lends itself to various chemical reactions and applications.
Eigenschaften
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methoxy-3-phenylmethoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO5/c1-28-21-10-7-18(15-23(21)31-17-19-5-3-2-4-6-19)8-12-25(27)26-20-9-11-22-24(16-20)30-14-13-29-22/h2-7,10,15,20,22,24H,8-9,11-14,16-17H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFWCRYMTAXSPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide involves multiple steps:
Formation of the Benzyloxy Intermediate: : Begin with the benzylation of 4-methoxyphenol to yield 3-(benzyloxy)-4-methoxyphenol.
Amide Formation: : React 3-(benzyloxy)-4-methoxyphenol with 3-bromopropanoyl chloride in the presence of a base, forming an ester intermediate.
Cyclization: : Introduce octahydrobenzo[b][1,4]dioxin-6-amine to the ester intermediate under specific conditions, allowing the formation of the desired amide bond.
Industrial Production Methods
Industrial synthesis follows similar steps but on a larger scale. Factors such as optimized temperature, pressure, and use of catalysts ensure efficient production. Solvent choice and purification techniques are pivotal in industrial settings to maintain product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide undergoes various reactions:
Oxidation: : Can be oxidized using strong oxidizing agents.
Reduction: : Reduction is possible under hydrogenation conditions.
Substitution: : Undergoes nucleophilic and electrophilic substitutions, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: : Hydrogen gas (H₂) over palladium-carbon (Pd/C) catalyst.
Substitution: : Halogens (e.g., Br₂) for electrophilic aromatic substitution.
Major Products
Depending on the reaction, products vary:
Oxidation: : Forms carboxylic acids or ketones.
Reduction: : Yields the fully saturated amine derivative.
Substitution: : Substituted aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide serves in multiple research fields:
Chemistry: : Used as a precursor for synthesizing more complex molecules.
Biology: : Studied for its potential biochemical interactions and effects on cellular pathways.
Medicine: : Investigated for its pharmacological properties, possibly as a novel therapeutic agent.
Industry: : Employed in the synthesis of advanced materials and specialty chemicals.
Wirkmechanismus
Molecular Targets and Pathways
The compound’s mechanism of action involves:
Interaction with cellular receptors or enzymes due to its unique structural motifs.
Potential modulation of biochemical pathways, such as signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Methoxy-4-benzyloxyphenyl)-N-phenylpropanamide: : Shares the core structure but differs in the aliphatic chain and substituent positions.
3-(4-Methoxyphenyl)-N-(octahydro-1,4-benzodioxin-6-yl)propanamide: : Lacks the benzyloxy group, impacting its chemical reactivity.
Uniqueness
3-(3-(Benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide stands out due to its:
Dual aromatic and aliphatic components, which confer a wide range of reactivity.
Potential pharmacological applications that make it a candidate for drug development.
And there you have it! A detailed dive into the world of 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide. Fascinating stuff, right?
Biologische Aktivität
3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide, often referred to as compound 1, is a synthetic organic molecule with potential therapeutic applications. This compound is notable for its structural complexity, which includes a benzyloxy group and a methoxyphenyl moiety linked to an octahydrobenzo[b][1,4]dioxin core. Understanding the biological activity of this compound is crucial for its potential application in medicinal chemistry.
- Molecular Formula : C25H31NO5
- Molecular Weight : 425.5 g/mol
- CAS Number : 1902913-47-6
Biological Activity Overview
Research into the biological activity of compound 1 has indicated several promising pharmacological properties. The following sections summarize key findings regarding its effects on various biological targets.
Anticancer Activity
Recent studies have highlighted the potential of compound 1 in cancer therapy. It has been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that similar compounds with benzyloxy and methoxy groups significantly inhibited cell proliferation in hepatocellular carcinoma (HCC) cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Huh7 (HCC) | 38.15 (48h) | Induction of apoptosis and inhibition of migration |
| PLC/PRF/5 (HCC) | Not specified | Downregulation of integrin α7 and suppression of EMT |
The anti-metastatic effects were attributed to the downregulation of epithelial–mesenchymal transition (EMT) markers such as vimentin and MMP-9, which are critical in cancer metastasis .
Mechanistic Studies
Mechanistic studies revealed that compound 1 may exert its anticancer effects through multiple pathways:
- Inhibition of Integrin α7 : This integrin is overexpressed in metastatic HCC cells. Compound 1 reduced its expression, leading to decreased activation of downstream signaling pathways such as FAK/AKT .
- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells through modulation of p53 expression levels .
Anti-inflammatory Activity
In addition to its anticancer properties, compound 1 has shown potential anti-inflammatory effects. Research indicates that related compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models. These effects are crucial for developing therapies for chronic inflammatory diseases.
Case Studies
Several case studies have investigated the biological activity of compounds similar to 3-(3-(benzyloxy)-4-methoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide:
- Study on Huh7 Cells : A study assessed the cytotoxicity of related benzofuran derivatives on Huh7 cells, showing significant suppression of cell viability at concentrations above 5 μM .
- Integrin α7 Expression Analysis : Another study focused on the modulation of integrin α7 in HCC cells treated with benzofuran derivatives, demonstrating that downregulation correlated with reduced cell invasion and migration .
Q & A
Q. What are the critical synthetic pathways and reaction conditions for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically including nucleophilic substitutions, condensations, and purification via chromatography. Key steps and conditions include:
- Step 1: Reacting 2,4,6-trichlorotriazine with phenolic derivatives (e.g., 4-methoxyphenol) using DIPEA as a base at -35°C for 7 hours to form intermediates .
- Step 2: Condensation with aromatic aldehydes (e.g., vanillin) under basic conditions (DIPEA) at 40°C for 47 hours .
- Step 3: Amide bond formation using amines (e.g., methyl 3-aminobenzoate) at 40°C, followed by purification via MPLC with dichloromethane/ethyl acetate gradients .
Key Reagents/Conditions:
| Parameter | Details | Reference |
|---|---|---|
| Base | DIPEA, NaOH, or triethylamine | |
| Solvent | Dichloromethane, DMF | |
| Purification | Column chromatography (MPLC) | |
| Yield Optimization | Temperature control (-35°C to 40°C) |
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, functional groups, and stereochemistry .
- Mass Spectrometry (MS): Determines molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typically required for biological studies) .
- Thin-Layer Chromatography (TLC): Monitors reaction progress in real time .
Advanced Research Questions
Q. How can researchers optimize reaction yields and resolve low-purity outcomes?
- Variables to Optimize:
- Temperature: Stepwise adjustments (e.g., -35°C for substitution, 40°C for condensation) minimize side reactions .
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in amide bond formation .
- Stoichiometry: Excess amine (1.15–1.5 equiv.) improves coupling efficiency .
- Troubleshooting Low Purity:
- Use gradient elution in MPLC to separate by-products .
- Re-crystallize with hexane/EtOAc mixtures to remove impurities .
Q. How should contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Multi-Technique Validation:
- Perform 2D NMR (COSY, HSQC) to confirm connectivity .
- Compare experimental IR spectra with DFT-calculated vibrational modes.
- By-Product Analysis:
- Isolate minor peaks via preparative HPLC and characterize them via MS/MS .
- Re-examine reaction conditions (e.g., trace moisture leading to hydrolysis) .
Q. What methodologies are recommended for evaluating biological activity and structure-activity relationships (SAR)?
- In Vitro Assays:
- Enzyme Inhibition: Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based assays .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Computational Studies:
- Perform molecular docking (AutoDock Vina) to predict binding modes with biological targets .
- Generate SAR by synthesizing analogs with modified benzyloxy or methoxy groups .
Q. How can researchers address solubility challenges in biological assays?
- Solubility Enhancement Strategies:
- Use co-solvents (e.g., DMSO:PBS mixtures) with ≤0.1% DMSO to maintain cell viability .
- Formulate with cyclodextrins or liposomes for improved aqueous stability .
- Synthesize prodrugs (e.g., phosphate esters) with higher hydrophilicity .
Q. What are the best practices for scaling up synthesis without compromising yield?
Q. How can the compound’s stability under varying storage conditions be systematically evaluated?
- Stability Study Design:
- Temperature/Humidity: Store samples at -20°C, 4°C, and 25°C with 60% relative humidity for 6 months .
- Light Exposure: Test degradation under UV/visible light using ICH guidelines .
- Analytical Endpoints:
- Quantify degradation products via HPLC-DAD and LC-QTOF .
- Track crystallinity changes via XRPD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
